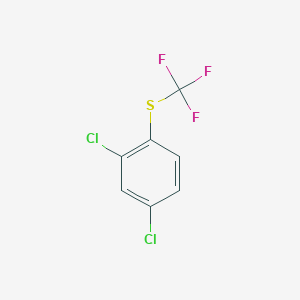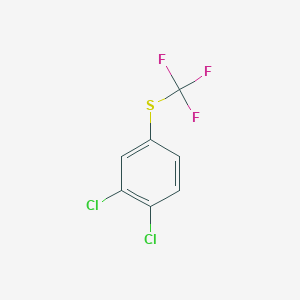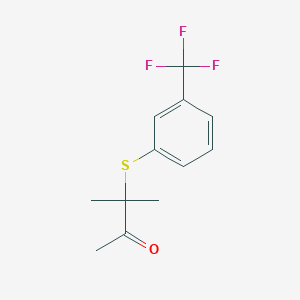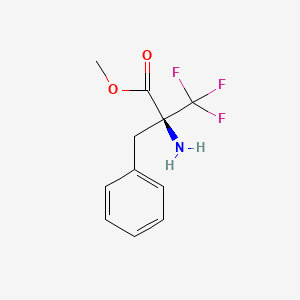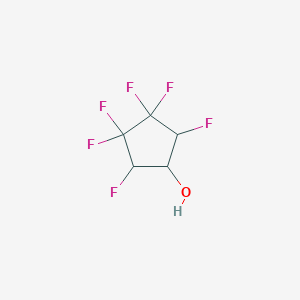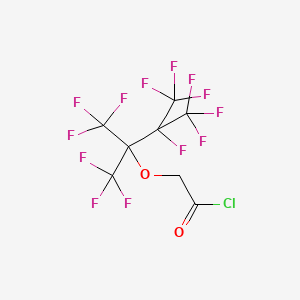![molecular formula C8Br2F16O2 B6342541 Perfluoro-[2,3-bis(2-bromoethoxy)butane] CAS No. 1262415-13-3](/img/structure/B6342541.png)
Perfluoro-[2,3-bis(2-bromoethoxy)butane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro-[2,3-bis(2-bromoethoxy)butane] is a highly fluorinated organic compound characterized by the presence of bromine and ether functional groups. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro-[2,3-bis(2-bromoethoxy)butane] typically involves the reaction of perfluorobutene with 2-bromoethanol in the presence of a strong base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-bromoethanol attacks the perfluorobutene, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Perfluoro-[2,3-bis(2-bromoethoxy)butane] follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final compound is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Perfluoro-[2,3-bis(2-bromoethoxy)butane] undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in the formation of perfluoro-[2,3-bis(2-hydroxyethoxy)butane].
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include perfluoro-[2,3-bis(2-hydroxyethoxy)butane], perfluoro-[2,3-bis(2-cyanoethoxy)butane], and perfluoro-[2,3-bis(2-aminoethoxy)butane].
Oxidation: Products include perfluorinated carboxylic acids and other oxidized derivatives.
Reduction: The major product is perfluoro-[2,3-bis(2-hydroxyethoxy)butane].
Scientific Research Applications
Perfluoro-[2,3-bis(2-bromoethoxy)butane] has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of high-performance materials such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Perfluoro-[2,3-bis(2-bromoethoxy)butane] is primarily based on its ability to undergo nucleophilic substitution reactions. The bromine atoms serve as leaving groups, allowing the compound to react with various nucleophiles. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule. Additionally, the high fluorine content imparts unique properties such as hydrophobicity and chemical resistance, which are valuable in various applications.
Comparison with Similar Compounds
Perfluoro-[2,3-bis(2-bromoethoxy)butane] can be compared with other similar compounds, such as:
Perfluoro-[2,3-bis(2-chloroethoxy)butane]: Similar structure but with chlorine atoms instead of bromine. It has slightly different reactivity and physical properties.
Perfluoro-[2,3-bis(2-iodoethoxy)butane]: Contains iodine atoms, which are larger and more reactive than bromine, leading to different chemical behavior.
Perfluoro-[2,3-bis(2-fluoroethoxy)butane]: Fluorine atoms replace bromine, resulting in a compound with even higher chemical resistance and stability.
The uniqueness of Perfluoro-[2,3-bis(2-bromoethoxy)butane] lies in its balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2,3-bis(2-bromo-1,1,2,2-tetrafluoroethoxy)-1,1,1,2,3,4,4,4-octafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8Br2F16O2/c9-3(13,14)7(23,24)27-1(11,5(17,18)19)2(12,6(20,21)22)28-8(25,26)4(10,15)16 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAPGWUJQRMDCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F)(C(F)(F)F)(OC(C(F)(F)Br)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8Br2F16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
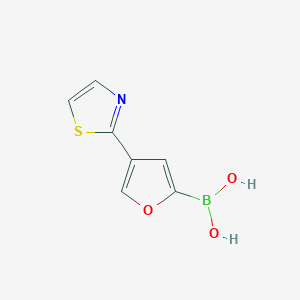
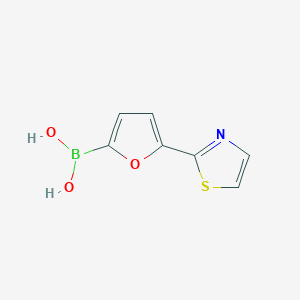
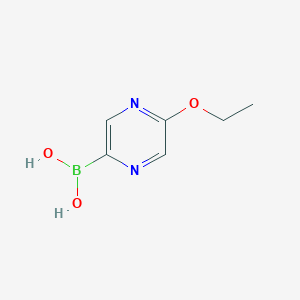
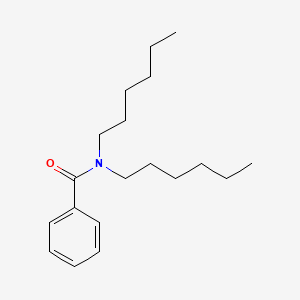

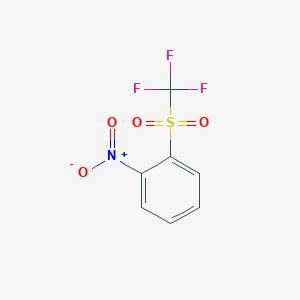
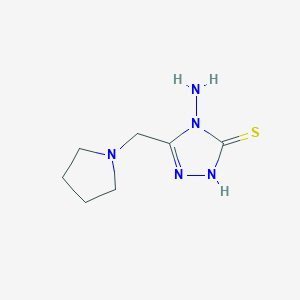
![4-[(2E)-3-carboxyprop-2-enamido]benzoic acid](/img/structure/B6342494.png)
